molecular formula C21H24FN3O2 B5550017 (1S,5R)-3-(7-fluoro-2-methylquinoline-4-carbonyl)-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S,5R)-3-(7-fluoro-2-methylquinoline-4-carbonyl)-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No.: B5550017
M. Wt: 369.4 g/mol
InChI Key: HILRLSOFHWXFTE-GOEBONIOSA-N
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Description

(1S,5R)-3-(7-fluoro-2-methylquinoline-4-carbonyl)-6-propyl-3,6-diazabicyclo[322]nonan-7-one is a complex organic compound that features a quinoline moiety, a diazabicyclo nonane structure, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-3-(7-fluoro-2-methylquinoline-4-carbonyl)-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one typically involves multi-step organic reactions. Key steps may include:

    Formation of the quinoline moiety: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent.

    Introduction of the fluorine atom: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Construction of the diazabicyclo nonane structure: This may involve cyclization reactions using appropriate precursors and catalysts.

    Coupling of the quinoline and diazabicyclo nonane units: This step may require the use of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline moiety, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions may occur at the fluorine atom or other reactive sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce partially or fully hydrogenated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of novel derivatives:

Biology

    Biological activity studies: Researchers may investigate the compound’s interactions with biological targets, such as enzymes or receptors, to understand its potential as a therapeutic agent.

Medicine

    Drug development: The compound may be explored for its pharmacological properties, including its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.

Industry

    Material science: The compound’s unique structure may make it useful in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (1S,5R)-3-(7-fluoro-2-methylquinoline-4-carbonyl)-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one would depend on its specific biological targets. Potential mechanisms may include:

    Inhibition of enzymes: The compound may act as an inhibitor of specific enzymes, blocking their activity and affecting cellular processes.

    Receptor binding: It may bind to receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds such as chloroquine and quinine, which also contain the quinoline moiety.

    Diazabicyclo nonane derivatives: Compounds with similar bicyclic structures, such as tropane alkaloids.

Uniqueness

The unique combination of the quinoline moiety, fluorine atom, and diazabicyclo nonane structure in (1S,5R)-3-(7-fluoro-2-methylquinoline-4-carbonyl)-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

(1S,5R)-3-(7-fluoro-2-methylquinoline-4-carbonyl)-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O2/c1-3-8-25-16-6-4-14(20(25)26)11-24(12-16)21(27)18-9-13(2)23-19-10-15(22)5-7-17(18)19/h5,7,9-10,14,16H,3-4,6,8,11-12H2,1-2H3/t14-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILRLSOFHWXFTE-GOEBONIOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2CCC(C1=O)CN(C2)C(=O)C3=C4C=CC(=CC4=NC(=C3)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)C3=C4C=CC(=CC4=NC(=C3)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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